molecular formula C11H12O B14394587 Cyclobutanone, 2-(4-methylphenyl)- CAS No. 87639-46-1

Cyclobutanone, 2-(4-methylphenyl)-

Cat. No.: B14394587
CAS No.: 87639-46-1
M. Wt: 160.21 g/mol
InChI Key: VRSWJXKHRWWIMI-UHFFFAOYSA-N
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Description

Cyclobutanone, 2-(4-methylphenyl)- is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone, 2-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid. Another method is the Friedel-Crafts acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of cyclobutanone, 2-(4-methylphenyl)- typically involves large-scale oxidation processes or catalytic acylation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The 4-methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Cyclobutanone, 2-(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanone, 2-(4-methylphenyl)- involves its interaction with molecular targets through its ketone functional group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it more susceptible to certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanone, 2-(4-methylphenyl)- is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger cyclic ketones, allowing it to participate in a variety of chemical reactions that are less accessible to its larger counterparts .

Properties

CAS No.

87639-46-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(4-methylphenyl)cyclobutan-1-one

InChI

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

VRSWJXKHRWWIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCC2=O

Origin of Product

United States

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